molecular formula C7H9N3 B3022375 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile CAS No. 945457-69-2

3-(3-methyl-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B3022375
CAS No.: 945457-69-2
M. Wt: 135.17 g/mol
InChI Key: SEWXMNYWIRHFGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methyl-1H-pyrazol-1-yl)propanenitrile is an organic compound with the molecular formula C7H9N3 It features a pyrazole ring substituted with a methyl group at the 3-position and a propanenitrile group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 3-methyl-1H-pyrazole with a suitable nitrile precursor. One common method is the alkylation of 3-methyl-1H-pyrazole with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines, which can further participate in various organic transformations.

    Substitution: The nitrile group can be involved in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid.

    Reduction: 3-(3-methyl-1H-pyrazol-1-yl)propanamine.

    Substitution: Various amides or esters depending on the nucleophile used.

Scientific Research Applications

3-(3-Methyl-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Potential use in the development of bioactive molecules due to its pyrazole core, which is a common motif in many pharmaceuticals.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile
  • 3-(1-methyl-1H-pyrazol-4-yl)propanenitrile
  • 3-(1H-pyrazol-1-yl)propanenitrile

Comparison: 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs.

Properties

IUPAC Name

3-(3-methylpyrazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-7-3-6-10(9-7)5-2-4-8/h3,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWXMNYWIRHFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-methyl-1H-pyrazol-1-yl)propanenitrile
Reactant of Route 2
Reactant of Route 2
3-(3-methyl-1H-pyrazol-1-yl)propanenitrile
Reactant of Route 3
Reactant of Route 3
3-(3-methyl-1H-pyrazol-1-yl)propanenitrile
Reactant of Route 4
Reactant of Route 4
3-(3-methyl-1H-pyrazol-1-yl)propanenitrile
Reactant of Route 5
Reactant of Route 5
3-(3-methyl-1H-pyrazol-1-yl)propanenitrile
Reactant of Route 6
Reactant of Route 6
3-(3-methyl-1H-pyrazol-1-yl)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.